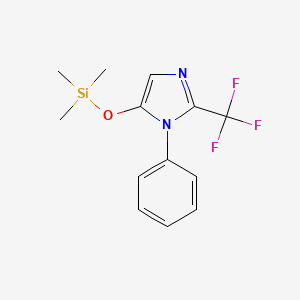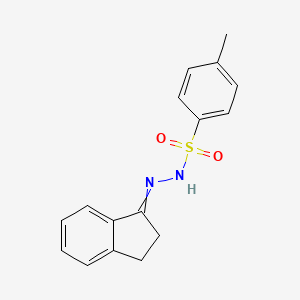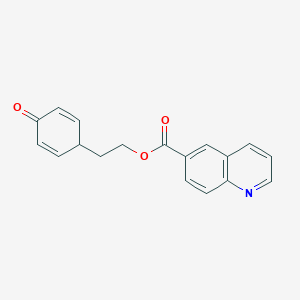
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a cyclohexa-2,5-dien-1-one group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate typically involves the reaction of quinoline-6-carboxylic acid with 2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one group to a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, cyclohexane derivatives, and substituted quinoline compounds .
科学的研究の応用
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
類似化合物との比較
Similar Compounds
- 2-(4,5,5-Trimethoxy-6-oxocyclohexa-1,3-dien-1-yl)acenaphthylen-1(2H)-one
- 2-Hydroxy-N-[2-(2Z)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-1-yl]ethyl]benzamide
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
What sets 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate apart from similar compounds is its unique combination of a quinoline moiety with a cyclohexa-2,5-dien-1-one group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-16-6-3-13(4-7-16)9-11-22-18(21)15-5-8-17-14(12-15)2-1-10-19-17/h1-8,10,12-13H,9,11H2 |
InChIキー |
SWLOETGFMVXTRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(=O)OCCC3C=CC(=O)C=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


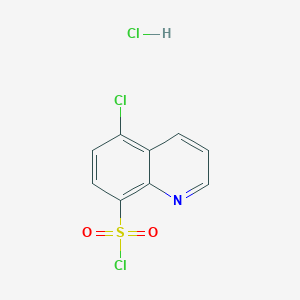




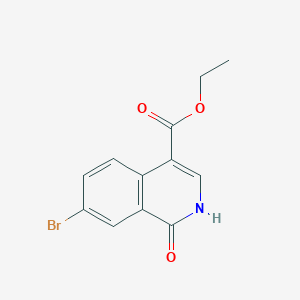


![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
